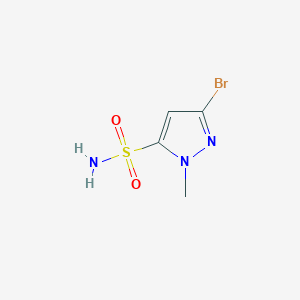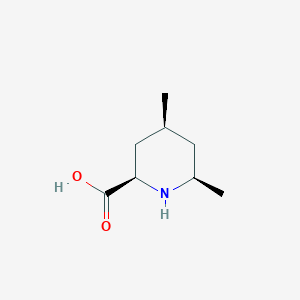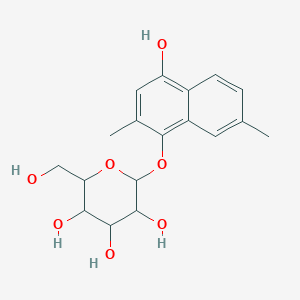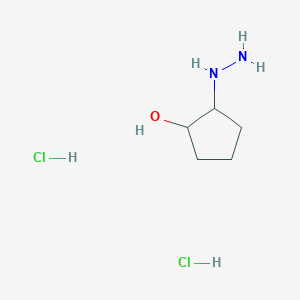![molecular formula C16H27ClN4O3 B12312857 8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)
8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic applications and unique chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the spirocyclic intermediate.
Isobutyryl group addition: The isobutyryl group is introduced via an acylation reaction, typically using isobutyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups introduced at the piperidine ring.
Aplicaciones Científicas De Investigación
8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in key biological processes. This interaction can lead to the inhibition or activation of these targets, resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Buspirone hydrochloride: A similar spirocyclic compound with anxiolytic properties.
Spirotetramat: Another spirocyclic compound used as an insecticide.
8-tert-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione:
Uniqueness
8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H27ClN4O3 |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
8-(2-methylpropanoyl)-3-piperidin-3-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C16H26N4O3.ClH/c1-11(2)13(21)19-8-5-16(6-9-19)14(22)20(15(23)18-16)12-4-3-7-17-10-12;/h11-12,17H,3-10H2,1-2H3,(H,18,23);1H |
Clave InChI |
GLICLTRUFUAIKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)C3CCCNC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12312778.png)



![tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B12312802.png)

![1-[(Chloromethyl)sulfanyl]-3-methoxypropane](/img/structure/B12312835.png)
![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12312850.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)




